![molecular formula C15H13N3O2S B5542380 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

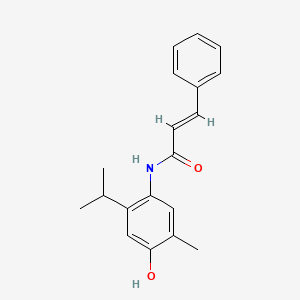

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Enzyme Catalysis and Structural Insights

- Conversion of PLP-dependent Racemase to Aldolase: A study by Seebeck and Hilvert (2003) highlights the adaptability of enzyme active sites, where alanine racemase from Geobacillus stearothermophilus, through a single active site mutation, was converted to an aldolase. This transformation underscores the versatility of enzyme catalysis and the potential for designing enzymes with novel functions, which could be relevant for the synthesis of compounds including those related to N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine (Seebeck & Hilvert, 2003).

Synthesis and Characterization of Novel Compounds

- Antioxidant Activity of Thieno[2,3-d]pyrimidine Derivatives: A study conducted by Kotaiah et al. (2012) on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives reveals significant antioxidant activity. This suggests the thieno[2,3-d]pyrimidine scaffold's potential in the design of antioxidant compounds, indicating a broader applicability of similar structures including N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine for therapeutic purposes (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Metabolic Pathways and Biosynthesis

- Beta-Alanine Synthase Structural Insights: The study by Lundgren et al. (2003) on yeast β-alanine synthase sheds light on the enzyme's structure and evolutionary origins, potentially providing a framework for understanding how N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine might interact within similar metabolic pathways. This information could be invaluable for the development of biotechnological applications aimed at synthesizing or modifying β-alanine derivatives (Lundgren, Gojković, Piskur, & Dobritzsch, 2003).

Mechanistic and Evolutionary Enzyme Insights

- Reciprocal Promiscuity of Pyridoxal Phosphate-dependent Enzymes: Soo et al. (2016) explore the promiscuity between alanine racemase and cystathionine β-lyase, suggesting that enzymes, including those that might interact with or modify N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine, can evolve to acquire new functions through relatively simple mutations. This study offers insights into enzyme evolution and the potential for developing novel enzyme functions for synthetic and therapeutic applications (Soo, Yosaatmadja, Squire, & Patrick, 2016).

Propiedades

IUPAC Name |

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-12(20)6-7-16-14-13-11(10-4-2-1-3-5-10)8-21-15(13)18-9-17-14/h1-5,8-9H,6-7H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVCHAJNOKSLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)